molecular formula C8H7ClN4 B2711529 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine CAS No. 1503746-05-1

2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine

Cat. No.: B2711529
CAS No.: 1503746-05-1
M. Wt: 194.62
InChI Key: NZMZFBFHNYJTPY-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 2-position and a pyrazolyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-methyl-1H-pyrazole under specific conditions. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a 2-amino-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine derivative.

Scientific Research Applications

2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable scaffold in the design of new compounds with desired biological activities .

Properties

IUPAC Name

2-chloro-4-(2-methylpyrazol-3-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-13-7(3-5-11-13)6-2-4-10-8(9)12-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMZFBFHNYJTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503746-05-1
Record name 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
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